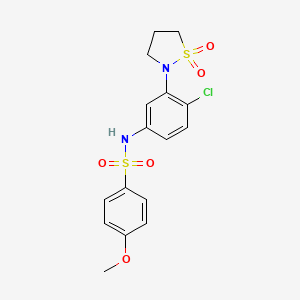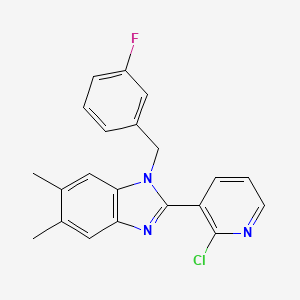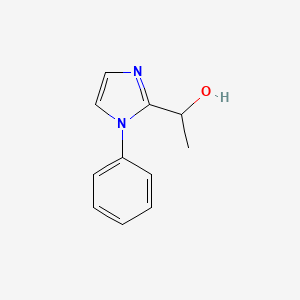
1-(1-phenyl-1H-imidazol-2-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(1-phenyl-1H-imidazol-2-yl)ethan-1-ol” is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Scientific Research Applications
Corrosion Inhibition
Research has explored imidazole derivatives, including those structurally related to 1-(1-phenyl-1H-imidazol-2-yl)ethan-1-ol, for their potential in corrosion inhibition of carbon steel in acidic mediums. These compounds demonstrate a significant increase in corrosion inhibition efficiency, with their effectiveness varying depending on the specific molecular structure. Quantum chemical calculations and Monte Carlo simulations have been used to correlate the molecular properties with inhibition efficiency, highlighting the importance of molecule polarity over the corrosion inhibition of carbon steel (Costa et al., 2021).
Metal-Organic Frameworks (MOFs)
Studies have focused on creating novel metal–organic frameworks (MOFs) using biphenyl tetracarboxylate and flexible bis(imidazole) ligands, including derivatives similar to 1-(1-phenyl-1H-imidazol-2-yl)ethan-1-ol. These MOFs exhibit fascinating structural properties, such as self-penetrating networks and 2D sheets interlinked by hydrogen bonds, showcasing their potential in various applications, from gas storage to catalysis (Sun et al., 2010).
Catalytic Applications
Research has identified imidazole-based molecules as versatile catalysts in organic synthesis reactions, such as the intramolecular addition of O–H and N–H bonds across carbon–carbon triple bonds. These reactions are facilitated by complexes supported by N-heterocyclic carbene ligands, leading to the formation of cyclic compounds with high yields and selectivity (Pouy et al., 2012).
Ionic Liquids
Studies on protic hydroxylic ionic liquids incorporating imidazole derivatives have unveiled their utility in various chemical processes. These ionic liquids, characterized by their basic centers and variable basicity, exhibit low glass transition temperatures and high conductivity, suggesting their potential use in electrochemical applications and as solvents (Shevchenko et al., 2017).
Organic Electronics
Imidazole-based compounds have also been investigated for their potential in organic electronics, particularly as emitters in organic light-emitting diodes (OLEDs). Research has focused on synthesizing multifunctional materials with aggregation-induced emission (AIE) and mechanochromism characteristics, showcasing their applications in high-performance OLEDs with good thermal stability and high quantum yields (Wang et al., 2018).
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various enzymes and receptors, influencing numerous physiological processes .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds and hydrophobic interactions . These interactions can lead to changes in the conformation and activity of the target proteins, thereby influencing their function .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, allergies, and various infectious diseases .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution . The metabolism and excretion of these compounds can vary widely, depending on their specific chemical structure .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .
properties
IUPAC Name |
1-(1-phenylimidazol-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9(14)11-12-7-8-13(11)10-5-3-2-4-6-10/h2-9,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQXRORWIQHUBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN1C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-phenyl-1H-imidazol-2-yl)ethan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-ethoxyethyl)-2-((4-methoxyphenoxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2932085.png)
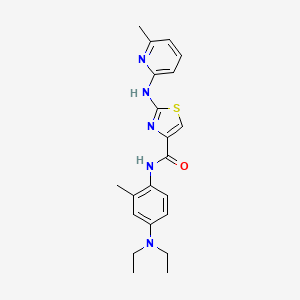
![1-[(1R,2R)-2-(Diethoxymethyl)cyclopropyl]ethanone](/img/structure/B2932087.png)
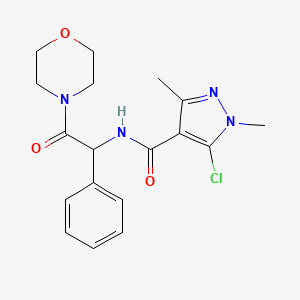
![2-(Benzo[D][1,3]dioxol-5-YL)pyridine](/img/structure/B2932089.png)
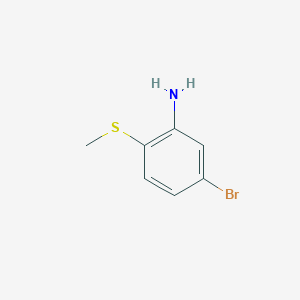
![N-phenethyl-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2932092.png)
![3,4-dimethyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2932093.png)
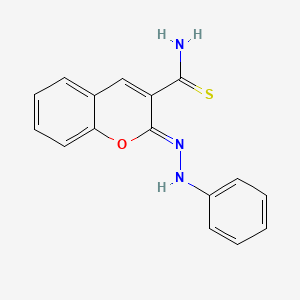

![1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone oxime](/img/structure/B2932098.png)
